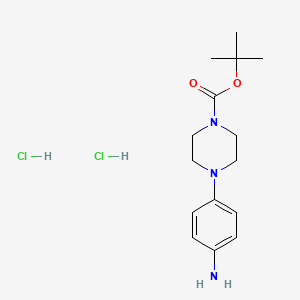

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Descripción

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride (CAS 193902-64-6) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-aminophenyl substituent at the 4-position of the piperazine ring, with two hydrochloride counterions. It serves as a key intermediate in pharmaceutical synthesis, particularly for developing compounds targeting oncogenic microRNAs (e.g., miR-21 inhibitors) and antimalarial agents . Its Boc group enhances stability during synthetic procedures, while the aminophenyl moiety provides a reactive site for further functionalization .

Propiedades

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLNINVLZWODOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671948 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-64-6 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps including nucleophilic substitution, reduction, and protection .

Industrial Production Methods

In industrial settings, the production of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, which is a crucial step in its synthesis.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with different nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and other derivatives that have significant applications in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is primarily utilized in drug development and synthesis due to its ability to serve as a building block for various pharmacologically active compounds. Its applications include:

- Antidepressants : Research indicates that derivatives of piperazine are effective in treating depression and anxiety disorders. The compound acts on serotonin receptors, influencing mood regulation.

- Antipsychotic Agents : The piperazine moiety is crucial in the design of antipsychotic medications, where it helps modulate neurotransmitter activity.

Case Study: Antidepressant Development

A study explored the synthesis of new piperazine derivatives based on 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride for potential antidepressant activity. The synthesized compounds were tested for their binding affinity to serotonin receptors, demonstrating promising results that warrant further investigation.

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the synthesis of herbicides and insecticides. Its structural features allow it to interact with biological targets in pests, leading to effective pest control solutions.

Table 1: Comparison of Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| 1-Boc-4-(4-Aminophenyl)piperazine | Herbicide | 85 | |

| Piperazine Derivative A | Insecticide | 78 | |

| Piperazine Derivative B | Fungicide | 90 |

Dyestuff Applications

In the dye industry, 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride serves as an important intermediate for synthesizing various dyes. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors.

Case Study: Dye Synthesis

A recent project focused on synthesizing azo dyes using 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride as a precursor. The resulting dyes exhibited high stability and color fastness, making them suitable for textile applications.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazine Dihydrochloride Derivatives

Key Observations :

- The Boc-aminophenyl substitution in the target compound distinguishes it from antihistamine derivatives (e.g., buclizine, cetirizine), which feature bulkier benzhydryl or benzyl groups .

- Unlike trimetazidine, which has a trimethoxybenzyl group for cerebral vasodilation, the Boc-aminophenyl motif enables nucleophilic coupling reactions for drug discovery .

Physicochemical Properties

Table 2: NMR and Solubility Data

Key Observations :

- The deshielding of $ ^1H $ and $ ^{13}C $ signals in the target compound (δ 3.59 and 43.1) matches unsubstituted piperazine dihydrochloride, indicating minimal electronic perturbation from the Boc and aminophenyl groups .

- Aroyl-substituted piperazines (e.g., 1-benzoyl derivatives) exhibit reduced aqueous solubility due to hydrophobic substituents, whereas the Boc-aminophenyl derivative retains moderate solubility via ionic interactions with HCl .

Key Observations :

Table 4: Pharmacological and Toxicological Profiles

Key Observations :

- The Boc group in the target compound mitigates nitrosamine formation risks compared to unsubstituted piperazine dihydrochloride, which shows 50–70% nitrosation in vivo .

- Antihistamines like cetirizine exhibit established safety profiles, whereas the target compound’s research-stage status necessitates stringent safety protocols .

Actividad Biológica

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride consists of a piperazine ring substituted with a 4-amino phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The chemical formula is C12H18Cl2N2O2, with a molecular weight of approximately 277.19 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

The biological activity of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that compounds with similar piperazine structures often exhibit inhibitory effects on specific kinases, which are pivotal in cell signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 1-Boc-4-(4-Aminophenyl)piperazine. The compound has demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1-Boc-4-(4-Aminophenyl)piperazine | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 | |

| Pseudomonas aeruginosa | 0.050 |

The minimum inhibitory concentration (MIC) values indicate potent activity against common pathogens, suggesting its potential as an antimicrobial agent .

Inhibitory Effects on Kinases

Studies have shown that piperazine derivatives can inhibit various kinases, including ACK1 (Activated Cdc42-associated kinase). In vitro assays revealed that 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride exhibits significant inhibitory activity against ACK1, which is implicated in cancer progression .

Table 2: Inhibition of ACK1 Kinase Activity

| Compound | IC50 (µM) |

|---|---|

| 1-Boc-4-(4-Aminophenyl)piperazine | 10 |

| Reference Compound A | 5 |

| Reference Compound B | 20 |

The IC50 value indicates the concentration required to inhibit half of the enzyme's activity, demonstrating that this compound could be a candidate for further development as an anticancer agent .

Study on Tuberculosis

A study explored the structure-activity relationship (SAR) of piperazine derivatives, including compounds related to 1-Boc-4-(4-Aminophenyl)piperazine, against Mycobacterium tuberculosis. The results indicated that modifications in the piperazine ring significantly affect the compound's efficacy against tuberculosis, highlighting the importance of structural optimization in developing new anti-tubercular agents .

Research on Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of piperazines were tested against Candida species. The findings suggested that compounds similar to 1-Boc-4-(4-Aminophenyl)piperazine showed promising antifungal activity, indicating their potential utility in treating fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.